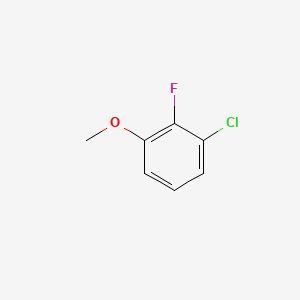

3-Chloro-2-fluoroanisole

描述

Contextualization within Halogenated Anisole (B1667542) Research

Halogenated anisoles are a class of compounds that have been extensively studied due to the significant impact of halogen substituents on the chemical and physical properties of the anisole ring. The introduction of halogen atoms can modulate the electronic environment, reactivity, and biological activity of the parent molecule.

Studies on related compounds, such as 3-fluoroanisole (B32098) and various chlorosubstituted anisoles, provide a comparative framework for understanding the properties of 3-Chloro-2-fluoroanisole. nih.govacs.org For example, the study of cis- and trans-rotamers in 3-substituted anisoles reveals insights into steric and electronic effects that are also relevant to the conformational preferences of this compound. nih.govacs.org The investigation of gas-phase reactions of fluoroanisole isomers with anions further highlights the nuanced reactivity patterns within this class of compounds. acs.org

Significance as a Strategic Intermediate in Contemporary Organic Synthesis

This compound serves as a key building block in the synthesis of more complex and often biologically active molecules. Its utility stems from the differential reactivity of the halogen substituents and the potential for further functionalization of the aromatic ring.

One notable application is its use as a precursor in the synthesis of other valuable chemical intermediates. For instance, this compound can be converted to 3-Chloro-2-fluorophenol, a compound used in the preparation of resins, dyes, and other materials. chemicalbook.com The synthesis of this compound itself can be achieved through a multi-step process starting from 2,4-dichloro-3-fluoronitrobenzene. chemicalbook.com This synthesis involves a nucleophilic aromatic substitution with sodium methoxide (B1231860), followed by reduction of the nitro group and subsequent deamination. chemicalbook.com

The presence of both chlorine and fluorine atoms on the anisole ring allows for selective transformations. For example, one halogen may be preferentially displaced in a nucleophilic aromatic substitution reaction, or the carbon-halogen bonds can be activated for cross-coupling reactions, providing a versatile handle for constructing carbon-carbon or carbon-heteroatom bonds. This strategic placement of functional groups makes this compound a valuable intermediate in the design and synthesis of pharmaceuticals and agrochemicals.

Scope and Interdisciplinary Relevance of this compound Studies

The study and application of this compound extend beyond traditional organic synthesis and into several interdisciplinary fields.

Medicinal Chemistry: Halogenated aromatic compounds are prevalent in many pharmaceutical agents. The specific substitution pattern of this compound can be a key structural motif in the design of new therapeutic agents. For instance, related fluoroanisole derivatives are important intermediates in the synthesis of medicines like the aldose reductase inhibitor fidarestat. guidechem.com The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of specifically functionalized aromatic compounds. Halogenated anisoles can exhibit herbicidal or pesticidal properties.

Materials Science: The unique electronic and physical properties imparted by the halogen substituents can make derivatives of this compound suitable for applications in materials science, such as in the synthesis of liquid crystals and specialty polymers. guidechem.com

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| CAS Number | 261762-56-5 |

| Appearance | Light yellow liquid |

Detailed Research Findings

Recent research has further elucidated the synthetic utility of this compound and related compounds. For example, a method for the synthesis of 2-chloro-3-fluorobromobenzene utilizes 3-chloro-2-fluoroaniline (B1295074) as a starting material, which can be derived from precursors related to this compound. google.com This highlights the interconnectedness of these halogenated building blocks in synthetic chemistry.

Furthermore, studies on the fluorination of anisole and its derivatives using various reagents provide insights into the regioselectivity of these reactions, which is crucial for the controlled synthesis of specifically substituted fluoroanisoles. fluorine1.ru The development of new synthetic methods, such as the etherification of halogenated fluorobenzenes, also contributes to the broader accessibility of compounds like 4-fluoroanisole (B119533), a positional isomer of the core structure discussed here. guidechem.com

Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-fluoro-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFVXCYDOOGQCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378574 |

Source

|

| Record name | 3-Chloro-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-56-5 |

Source

|

| Record name | 3-Chloro-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Design for 3 Chloro 2 Fluoroanisole

Established and Emerging Synthetic Routes for 3-Chloro-2-fluoroanisole

The construction of the this compound scaffold can be approached from several distinct starting points, each with its own set of advantages and challenges. These routes include the direct halogenation of anisole (B1667542) precursors, the introduction of the methoxy (B1213986) group onto a pre-functionalized ring, and comprehensive multi-step syntheses from basic benzene (B151609) derivatives.

Regioselective Halogenation Strategies of Anisole Derivatives

The direct and regioselective introduction of a chlorine atom onto a 2-fluoroanisole (B128887) backbone presents a streamlined approach to this compound. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution, guided by the electronic effects of the existing fluorine and methoxy substituents. Both groups are ortho-, para-directing; however, the interplay of their activating and steric properties determines the final position of the incoming electrophile.

Reagents such as N-chlorosuccinimide (NCS) are commonly employed for the chlorination of activated aromatic rings. organic-chemistry.orgbeilstein-journals.org The use of specific catalysts and reaction conditions, such as employing ionic liquids or acid catalysis, can influence the regiochemical outcome. organic-chemistry.orgbeilstein-journals.org For instance, the chlorination of anilides and N-aryl carbamates with NCS can be directed to the ortho position with the aid of a nickel(II) chloride catalyst. organic-chemistry.org While direct chlorination of 2-fluoroanisole to the 3-position is a plausible route, detailed studies reporting high yields and selectivity for this specific transformation are not extensively documented in the reviewed literature. The reaction of anisole itself with fluorinating agents like acetyl hypofluorite (B1221730) is known to produce a mixture of o- and p-fluoroanisole, highlighting the challenges in achieving single isomers in such halogenations. tandfonline.com

Another approach involves the use of Selectfluor®, a fluorinating agent, which in the presence of a chloride source, can act as a chlorinating agent. researchgate.net This method has been used for the late-stage functionalization of complex molecules, where the reaction can proceed via an in situ generated "Selectchlor" species. researchgate.net The application of this method to 2-fluoroanisole could potentially yield this compound, although the regioselectivity would need to be carefully controlled.

Methoxylation and Alkylation Approaches

An alternative synthetic strategy involves the introduction of the methoxy group onto a benzene ring that already contains the desired chloro and fluoro substituents. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a chlorine or another suitable leaving group is displaced by a methoxide (B1231860) source, such as sodium methoxide. chemicalbook.comchemdad.comguidechem.com

A well-documented synthesis of this compound starts from 2,4-dichloro-3-fluoronitrobenzene. chemicalbook.com In this process, one of the chlorine atoms is selectively substituted by a methoxy group using sodium methoxide in methanol (B129727). This reaction is typically heated to drive the substitution, resulting in a mixture of 2-methoxy-3-fluoro-4-chloronitrobenzene and 2-chloro-3-fluoro-4-methoxynitrobenzene. chemicalbook.com The methoxy group can also be introduced by reacting a suitable precursor with methanol in the presence of a base. guidechem.com

The table below summarizes a key methoxylation reaction step.

| Starting Material | Reagent | Solvent | Conditions | Product(s) |

| 2,4-Dichloro-3-fluoronitrobenzene | Sodium Methoxide | Methanol | 40-50°C, 2h | Mixture of 2-methoxy-3-fluoro-4-chloronitrobenzene and 2-chloro-3-fluoro-4-methoxynitrobenzene |

This approach is advantageous as it utilizes readily available starting materials and the SNAr reaction is a well-understood and scalable process.

Multi-Step Synthesis from Substituted Benzene Precursors

Comprehensive multi-step synthetic sequences allow for the precise construction of this compound from readily available substituted benzene precursors. These routes often involve a series of functional group interconversions to build the desired substitution pattern.

One prominent example is the synthesis starting from 2,4-dichloro-3-fluoronitrobenzene, which continues from the methoxylation step described previously. chemicalbook.com The subsequent steps involve:

Reduction of the nitro group: The mixture of nitrated anisole isomers is reduced to the corresponding anilines using a catalyst such as Raney nickel under a hydrogen atmosphere. chemicalbook.com

Diazotization: The resulting mixture of chloro-fluoro-methoxyanilines is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like sulfuric acid at low temperatures to form the corresponding diazonium salts. chemicalbook.com

Deamination (Sandmeyer-type reaction): The diazonium group is then removed and replaced with a hydrogen atom. This can be achieved using a reducing agent like sodium hypophosphite in the presence of a copper(I) catalyst. chemicalbook.com This type of reaction, where a diazonium salt is converted to an aryl halide or other functional group, is broadly known as the Sandmeyer reaction. nih.govorganic-chemistry.org

Purification: The final product, this compound, is isolated and purified, for example, by vapor distillation. chemicalbook.com

Another potential multi-step route could involve a Schiemann reaction, where an amino group is converted to a fluorine atom via a diazonium tetrafluoroborate (B81430) intermediate. For instance, a patented process describes the synthesis of 4-chloro-2-fluoroanisole (B1582839) starting from 5-chloro-o-anisidine, which is diazotized and then converted to the fluoro derivative by thermal decomposition of the diazonium fluoborate salt. google.com A similar strategy could potentially be adapted to synthesize the 3-chloro-2-fluoro isomer from a suitable aniline (B41778) precursor.

The following table outlines the key stages of a multi-step synthesis of this compound.

| Stage | Starting Material | Key Reagents | Product |

| Methoxylation | 2,4-Dichloro-3-fluoronitrobenzene | Sodium Methoxide, Methanol | Mixture of methoxy-nitro isomers |

| Reduction | Mixture of methoxy-nitro isomers | Raney Nickel, H₂ | Mixture of aniline isomers |

| Diazotization | Mixture of aniline isomers | NaNO₂, H₂SO₄ | Mixture of diazonium salts |

| Deamination | Mixture of diazonium salts | Sodium hypophosphite, Cu₂O | This compound |

Catalytic Approaches in this compound Synthesis and Functionalization

Catalytic methods offer efficient and selective pathways for both the synthesis and further transformation of this compound. Transition metal catalysis, in particular, provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound, possessing a halogen substituent, is a potential substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. libretexts.org While direct Suzuki-Miyaura coupling of this compound is not extensively reported, related compounds are actively used in this chemistry. For example, 4-chloro-2-fluoro-3-methoxyphenylboronic acid is a key intermediate in the synthesis of herbicides via Suzuki coupling reactions. This suggests that this compound could be converted to its corresponding boronic acid and subsequently used as the organoboron partner. Alternatively, it could potentially act as the halide partner in a coupling with a suitable boronic acid, although aryl chlorides are generally less reactive than bromides or iodides. The choice of palladium catalyst and ligand is crucial for the successful coupling of aryl chlorides. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. masterorganicchemistry.com Aryl chlorides can be used as substrates in the Heck reaction, though they often require more active catalytic systems, such as those employing bulky electron-rich phosphine (B1218219) ligands. organic-chemistry.org There are no specific, detailed research findings on the Heck reaction of this compound in the reviewed literature, but its potential as a substrate is plausible given the advancements in this field.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org It is a powerful method for the synthesis of arylamines. As with other cross-coupling reactions involving aryl chlorides, the success of the Buchwald-Hartwig amination of this compound would depend on the use of a suitable palladium catalyst and ligand system. nih.govmdpi.com A study on the Buchwald-Hartwig coupling of a 3'-bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile derivative demonstrates that such halogenated systems can undergo amination. rsc.org

The table below provides a general overview of the potential of this compound in these key cross-coupling reactions.

| Reaction | Coupling Partner | Potential Product Type | Key Considerations |

| Suzuki-Miyaura | Organoboron reagent | Biaryl or substituted benzene | Reactivity of aryl chloride; catalyst/ligand choice. |

| Heck | Alkene | Substituted alkene | Requires active palladium catalyst for aryl chlorides. |

| Buchwald-Hartwig | Amine | Arylamine | Catalyst and ligand selection are critical for C-N bond formation. |

Organocatalysis and Biocatalysis for Stereoselective Transformations

Organocatalysis and biocatalysis are emerging as powerful strategies for the synthesis of chiral molecules, offering mild and environmentally benign alternatives to traditional metal-based catalysts.

Organocatalysis: The use of small organic molecules to catalyze chemical transformations has seen rapid development. While there are no specific reports on the direct organocatalytic stereoselective transformation of this compound, related substrates have been successfully employed in such reactions. For example, an enantioselective synthesis of a complex fluorinated molecule was achieved starting from 2-fluoroanisole, utilizing an asymmetric phase-transfer-catalyzed alkylation. libretexts.org Furthermore, a general organocatalytic platform has been developed for the activation of inert C-Cl and C-F bonds in substrates like 4-chloroanisole (B146269) and 4-fluoroanisole (B119533), using a cyclic thioamide catalyst under light irradiation to promote reduction or functionalization. unibo.it These examples suggest the potential for developing organocatalytic methods for the asymmetric functionalization of this compound. For instance, hydrogen bonding phase-transfer catalysis has been used for the enantioselective synthesis of β-fluoroamines, demonstrating the utility of organocatalysis in fluorinated molecule synthesis. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. While specific biocatalytic applications for this compound are not documented, the broader field of biocatalysis has demonstrated the potential for transforming similar halogenated aromatic compounds. For example, ketoreductases have been used for the stereoselective reduction of ketones, and engineered myoglobins have been employed for the cyclopropanation of fluorinated styrenes. researchgate.net Whole-cell biocatalysis is also a powerful tool for various enantioselective transformations, including reductions and oxidations. scispace.com These methodologies could potentially be adapted for the stereoselective modification of this compound or its derivatives, for instance, through hydroxylation of the aromatic ring or transformation of functional groups introduced via other synthetic steps.

Green Chemistry Principles and Sustainable Synthesis of Halogenated Anisoles

The synthesis of halogenated aromatic compounds, including functionalized anisoles like this compound, is increasingly guided by the principles of green chemistry. kahedu.edu.in This paradigm in organic synthesis prioritizes the reduction or elimination of hazardous substances, focusing on process efficiency, environmental impact, and sustainability. kahedu.edu.inacs.org Key strategies involve the use of safer solvents, the development of catalytic reactions over stoichiometric ones, maximizing the incorporation of all materials into the final product (atom economy), and designing energy-efficient processes. acs.orgcolab.ws For halogenated anisoles, this translates into exploring novel reaction pathways that are less reliant on toxic reagents and traditional organic solvents, while minimizing waste generation. researchgate.net

Solvent-Free and Environmentally Benign Reaction Conditions

A primary focus of green chemistry is minimizing or replacing volatile and often toxic organic solvents, which typically constitute the largest component of waste in chemical processes. scholaris.ca Research into the synthesis of halogenated anisoles and related aromatic compounds has explored solvent-free techniques and the use of environmentally benign reaction media like water.

Mechanochemistry, which involves conducting reactions by mechanical activation such as grinding or milling, represents a powerful solvent-free approach. researchgate.net This method has been successfully applied to the halogenation of various aromatic compounds. For instance, the catalyst-free halogenation of phenols and anilines has been achieved in good to excellent yields within minutes using liquid-assisted grinding with N-halosuccinimides. researchgate.net Similarly, a solvent-free method for the regioselective halogenation of heterocyclic compounds has been developed by simply grinding reactants with hypervalent iodine reagents. researchgate.net These techniques demonstrate the potential for high-efficiency, low-impact processes applicable to anisole derivatives. researchgate.net

The use of water as a reaction medium is another cornerstone of green synthesis. New methods for brominating aromatic ring systems, including anisole, have been developed using hydrobromic acid (HBr) as the halogen source and hydrogen peroxide (H₂O₂) as a "green" oxidant, with water or ethanol (B145695) as the solvent. scholaris.caresearchgate.net Hydrogen peroxide is particularly advantageous as its only byproduct is water. researchgate.netnih.gov While reactions using aqueous solutions of reagents are not entirely solvent-free, they are considered significantly greener than those using traditional organic solvents. scholaris.ca In some cases where the substrate is a liquid, reactions can be run "neat," further reducing solvent waste. scholaris.ca

Recent advancements also include visible-light-induced halogenation, which can often be performed under milder and more environmentally friendly conditions. nih.gov For example, a heterogeneous Cu-MnO catalyst has been used for the regioselective halogenation of anilides and quinolines, demonstrating moderate to high yields for chlorination, bromination, and iodination. nih.gov Such photocatalytic methods reduce the need for harsh reagents and high temperatures.

Table 1: Examples of Greener Halogenation Conditions for Anisole and Related Aromatics

| Substrate | Halogenating System | Solvent | Conditions | Yield | Citation |

|---|---|---|---|---|---|

| Anisole | HBr / H₂O₂ | Ethanol | Room Temp, 4h | >99% (p-bromoanisole) | scholaris.ca |

| Anisole | HBr / H₂O₂ | Water | Room Temp, 4h | 59% (p-bromoanisole) | scholaris.ca |

| Anisole | NH₄Br / H₂O₂ | Acetic Acid | Room Temp | High | researchgate.net |

| Anisole | S-methyl methanethiosulfonate (B1239399) / Bromine | Dichloromethane | Not specified | Moderate to Good | researchgate.net |

| Anisole Derivatives | N-Bromosuccinimide (NBS) / HBF₄·Et₂O | Acetonitrile (CH₃CN) | Not specified | High | acs.org |

| Anisole | Electrolysis of NaBr / HBr | Aqueous | Room Temp | 90% (4-bromoanisole) | nsf.gov |

Atom Economy and Waste Minimization in Halogenation Processes

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org The goal is to design syntheses where waste is minimized at the molecular level. acs.orgmygreenlab.org

Atom Economy (%) = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100

Traditional halogenation methods often exhibit poor atom economy. For example, when using N-halosuccinimides (NXS) as a halogenating agent, the succinimide (B58015) portion of the molecule becomes a stoichiometric byproduct, representing significant waste. researchgate.netresearchgate.net In contrast, methods that utilize elemental halogens (e.g., Cl₂ or Br₂) in addition reactions can theoretically achieve 100% atom economy. However, electrophilic substitution reactions with elemental halogens generate hydrohalic acid (e.g., HCl, HBr) as a byproduct, reducing the atom economy. researchgate.net

A superior approach from an atom economy perspective is the in situ generation of the halogenating agent from a halide salt using a suitable oxidant. researchgate.net Systems using hydrogen peroxide as the oxidant are highly atom-economical because the only byproduct is water. researchgate.net This avoids the creation of salt waste associated with using ammonium (B1175870) halides. researchgate.net

Table 2: Comparison of Atom Economy in Different Bromination Reactions

| Reaction Type | Generic Equation | Reactants | Desired Product | Byproducts | Atom Economy | Citation |

|---|---|---|---|---|---|---|

| Substitution with NXS | Ar-H + Br-N(CO)₂C₂H₄ → Ar-Br + HN(CO)₂C₂H₄ | Anisole + NBS | p-Bromoanisole | Succinimide | Poor (~48%) | researchgate.net |

| Substitution with Br₂ | Ar-H + Br₂ → Ar-Br + HBr | Anisole + Br₂ | p-Bromoanisole | HBr | Moderate (~53%) | researchgate.net |

| Oxidative Bromination | 2Ar-H + 2HBr + H₂O₂ → 2Ar-Br + 2H₂O | Anisole + HBr + H₂O₂ | p-Bromoanisole | Water | High (~82%) | researchgate.net |

| Addition to Alkene | R₂C=CR₂ + Br₂ → R₂C(Br)-C(Br)R₂ | Alkene + Br₂ | Dibromoalkane | None | 100% | acs.org |

Mechanistic Investigations of 3 Chloro 2 Fluoroanisole Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms involving 3-Chloro-2-fluoroanisole

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic compounds. researchgate.net The mechanism typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. researchgate.netnih.gov However, concerted mechanisms are also possible, avoiding high-energy intermediates. nih.gov The presence of electron-withdrawing groups on the aromatic ring generally accelerates the rate of SNAr reactions. masterorganicchemistry.com

Role of Halogen and Methoxy (B1213986) Substituents in Directing Reactivity

The reactivity of this compound in SNAr reactions is significantly influenced by its substituents. The methoxy (-OCH3) group, while activating for electrophilic substitution, has a more complex role in nucleophilic substitution. The fluorine and chlorine atoms act as electron-withdrawing groups through their inductive effects, which can activate the ring towards nucleophilic attack. masterorganicchemistry.com

In SNAr reactions, the position of the leaving group is a primary determinant of the substitution site. masterorganicchemistry.com For substituted haloarenes, the relative positions of the activating groups and the leaving group are crucial. Electron-withdrawing groups at the ortho and para positions to the leaving group can stabilize the negatively charged Meisenheimer intermediate through resonance, thus increasing the reaction rate. pressbooks.publibretexts.org

In the case of this compound, a nucleophile can attack the carbon bearing either the chlorine or the fluorine atom. The strong electronegativity of fluorine makes the carbon it is attached to more electrophilic and can increase the rate of nucleophilic attack at that position. masterorganicchemistry.com However, the C-F bond is significantly stronger than the C-Cl bond, making fluoride (B91410) a poorer leaving group than chloride. This interplay between the activating effect on attack and the leaving group ability influences which halogen is substituted.

Research on related compounds like 4-chloro-3-fluoroanisole (B1586675) indicates that the chlorine atom is more susceptible to displacement than fluorine due to its lower bond dissociation energy. This suggests that in this compound, nucleophilic substitution might preferentially occur at the chlorine-bearing carbon.

Gas-Phase Reactivity and Ion-Molecule Reactions

Gas-phase studies of ion-molecule reactions provide fundamental insights into the intrinsic reactivity of molecules without the influence of solvent. researchgate.netcolorado.edu Mass spectrometry techniques are often employed to study these reactions, allowing for the determination of thermochemical data such as proton affinities and reaction kinetics. colorado.edu

Studies on the gas-phase reactions of anions with fluoroanisole isomers have been conducted to understand the mechanisms of nucleophilic aromatic substitution. acs.orgacs.org These reactions can proceed through different pathways, including direct nucleophilic attack and the formation of various intermediates. acs.org The investigation of these reactions helps in understanding the intrinsic properties and reaction mechanisms of these compounds. colorado.edu The study of ion-molecule reactions can reveal the formation of fleeting intermediates, such as weakly bound outer complexes, in the entrance channel of bimolecular reactions. researchgate.net

Electrophilic Aromatic Substitution (EAS) Mechanisms of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a carbocation intermediate, known as a σ-complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comwvu.edu

Directing Effects and Regioselectivity

The substituents on the benzene (B151609) ring play a crucial role in directing the position of incoming electrophiles. organicchemistrytutor.comnumberanalytics.com These substituents are classified as either activating or deactivating, and as ortho, para-directing or meta-directing. wvu.eduorganicchemistrytutor.com

In this compound, we have three substituents to consider:

Methoxy group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.commasterorganicchemistry.com

Fluorine (-F): Halogens are generally considered deactivating due to their inductive electron withdrawal, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate. organicchemistrytutor.com

Chlorine (-Cl): Similar to fluorine, chlorine is a deactivating, ortho, para-directing group. organicchemistrytutor.com

A study on the nitration of o-fluoroanisole showed that substitution occurs primarily ortho and para to the methoxy group. masterorganicchemistry.com Similarly, for this compound, electrophilic attack is expected to be directed by the methoxy group. Steric hindrance from the adjacent fluorine and chlorine atoms might influence the ratio of substitution at the C4 and C6 positions.

Competitive Halogenation and Other Electrophilic Functionalizations

Competitive halogenation can occur when the reaction conditions allow for the introduction of a halogen atom onto the aromatic ring. For example, in the presence of a chloride source, a reagent like Selectfluor can lead to chlorination in competition with fluorination. researchgate.net

Studies on the bromination of 4-fluoroanisole (B119533) have shown that the reaction can be enhanced by additives. nsf.gov In the context of this compound, electrophilic halogenation would be directed by the activating methoxy group to the available ortho and para positions, leading to polyhalogenated products. Other electrophilic functionalizations, such as nitration or acylation, would also follow the directing rules governed by the existing substituents, primarily the methoxy group. wvu.edumasterorganicchemistry.com

Radical Reactions and Carbon-Halogen Bond Activation

Radical reactions offer alternative pathways for the functionalization of aromatic compounds. Carbon-halogen bonds can be activated through various methods, including transition-metal catalysis and electrochemical approaches, to generate radical species. rsc.orgchemrxiv.org

The activation of C-F bonds, which are typically strong and unreactive, is a significant area of research. chemrxiv.org Iron-promoted C-F activation has been shown to proceed via an SNAr-type mechanism for electron-deficient aryl fluorides. chemrxiv.org However, for more electron-rich substrates like 4-fluoroanisole, this reaction is less effective. chemrxiv.org Given the presence of the activating methoxy group, this compound would be considered relatively electron-rich, potentially limiting the efficiency of certain radical C-F activation pathways.

The cleavage of carbon-halogen bonds can lead to the formation of aryl radicals. These radicals can then participate in a variety of subsequent reactions, including coupling with alkenes in Heck-type reactions. chemrxiv.org The generation of radicals from this compound could potentially involve the homolytic cleavage of either the C-Cl or the C-F bond. Due to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond, cleavage of the C-Cl bond would be more likely under radical conditions.

Photoredox Catalysis and Radical Coupling Pathways

The reactivity of haloarenes under photoredox conditions is a subject of intense research, providing pathways for C-H functionalization and nucleophilic aromatic substitution (SNAr) under mild conditions. nih.govresearchgate.netresearchgate.net For electron-rich arenes like anisoles, the general mechanism involves a single-electron transfer (SET) from the arene to an excited photocatalyst, generating an arene radical cation. researchgate.netnih.gov This highly reactive intermediate can then undergo various transformations, including deprotonation for C-H functionalization or reaction with a nucleophile.

In the case of this compound, the electron-donating methoxy group facilitates the initial oxidation to the radical cation. Subsequent reaction pathways are directed by the electronic properties of the halogen substituents. Studies on simpler analogs provide insight into the potential outcomes. For instance, in photoredox-catalyzed C-H cyanation, 3-fluoroanisole (B32098) yields a mixture of C4 and C6 substitution products, whereas 2-chloroanisole (B146271) leads to a single regioisomer. nih.gov This suggests that for this compound, C-H functionalization would likely occur at the positions most activated by the methoxy group and least deactivated by the halogens, primarily C4 and C6.

The following table summarizes the comparative reactivity of related haloanisoles in photoredox-catalyzed reactions, which helps in predicting the behavior of this compound.

| Compound | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| 3-Fluoroanisole | Photoredox C-H Cyanation | Good yield, mixture of C4 and C6 isomers. | nih.gov |

| 2-Chloroanisole | Photoredox C-H Cyanation | Moderate yield (48%), single regioisomer. | nih.gov |

| 3-Fluoroanisole | Photoredox SNAr | High conversion and good yield. | researchgate.netresearchgate.net |

| 3-Chloroanisole | Photoredox SNAr | Reduced yields compared to fluoro-analog. | researchgate.netresearchgate.net |

| 1-Chloro-2-fluorobenzene | Palladium-Catalyzed C-H Arylation | Regioselective arylation at C3 (ortho to F, meta to Cl). | rsc.org |

Reductive and Oxidative Transformation Mechanisms

The reductive and oxidative transformations of this compound are primarily dictated by the reactivity of its three functional groups: the methoxy group and the two halogen atoms.

Reductive Transformations Reductive processes can target the halogen atoms. The selective hydrodehalogenation of aryl halides is a valuable synthetic tool. Generally, the C-Cl bond is more susceptible to reduction than the more stable C-F bond. Studies on other haloaromatics have shown that aromatic fluorides can be hydrodehalogenated under specific conditions, such as using an iron(II) chloride, lithium, and an arene catalyst system. conicet.gov.ar This suggests that selective reduction of the C-Cl bond in this compound to yield 2-fluoroanisole (B128887) is feasible under controlled reductive conditions. Photochemical methods have also been employed for the dehalogenation of monochloro- and monofluoroanisoles. acs.org

Furthermore, reductive steps are integral to some synthetic routes that produce this compound itself. One documented synthesis involves the catalytic hydrogenation of a nitroaromatic precursor using a Raney nickel catalyst, reducing the nitro group to an amine. chemicalbook.com Another key step in its synthesis is a reductive deamination via a Sandmeyer-type reaction, where a diazonium group is replaced by a hydrogen atom using sodium hypophosphite. chemicalbook.com These examples highlight the stability of the chloro-fluoro-anisole core under specific reductive conditions that target other functional groups.

Oxidative Transformations Oxidative reactions of this compound would likely target the electron-rich aromatic ring or the methoxy group. The formation of a radical cation through single-electron oxidation is the primary step in many photoredox and electrochemical reactions, as discussed previously. researchgate.netcore.ac.uk

The methoxy group itself can be susceptible to oxidation under harsh conditions. For the related compound 3-Chloro-2-fluoro-5-nitroanisole, the methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. It is reasonable to predict that this compound could undergo a similar transformation to yield 3-chloro-2-fluorobenzoic acid, although potentially requiring vigorous conditions due to the absence of the strongly electron-withdrawing nitro group.

The following table summarizes potential transformation reactions based on the reactivity of analogous compounds.

| Transformation Type | Reagent/Condition | Potential Product | Basis of Inference (Analogous Reaction) | Reference |

|---|---|---|---|---|

| Reductive Dechlorination | FeCl2/Li/Arene or similar systems | 2-Fluoroanisole | Hydrodehalogenation of other aryl chlorides/fluorides. | conicet.gov.ar |

| Reductive Deamination (Synthesis Step) | NaH2PO2 / Cu2O | This compound | Direct synthesis of the title compound. | chemicalbook.com |

| Oxidation of Methoxy Group | KMnO4 or other strong oxidants | 3-Chloro-2-fluorobenzoic acid | Oxidation of 3-Chloro-2-fluoro-5-nitroanisole. | |

| Radical Cation Formation | Photocatalyst/Light or Electrochemical Oxidation | [this compound]•+ | General mechanism for electron-rich haloarenes. | researchgate.netcore.ac.uk |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Chloro 2 Fluoroanisole

High-Resolution Rotational Spectroscopy for Conformational Analysis

High-resolution rotational spectroscopy is a powerful technique for determining the precise three-dimensional structures of molecules in the gas phase. However, no dedicated studies employing this method for 3-chloro-2-fluoroanisole have been published. Such an analysis would be crucial for understanding the compound's conformational preferences.

Determination of Molecular Geometries and Rotational Constants

There is currently no available experimental data on the molecular geometry or rotational constants for this compound. Research on analogous compounds, such as 2-fluoroanisole (B128887) and 3-fluoroanisole (B32098), has been conducted using Fourier transform microwave spectroscopy, revealing detailed structural parameters and the influence of the fluorine substituent on the benzene (B151609) ring. nih.govmdpi.com For 3-fluoroanisole, two distinct rotamers (syn and anti, referring to the orientation of the methoxy (B1213986) group relative to the fluorine) were identified and characterized. nih.govmdpi.com A similar study on this compound would be necessary to determine its specific bond lengths, bond angles, and rotational constants, which are fundamental to describing its physical properties.

Identification and Characterization of Rotamers

The existence of rotamers—conformers that differ by rotation about a single bond—is expected for this compound, primarily due to the rotation of the methoxy group relative to the substituted benzene ring. However, without experimental or computational studies, the number of stable rotamers and their relative energies remain unknown. Studies on the related compound 3-chloro-5-fluoroanisole (B1227374) have successfully identified and characterized both cis and trans rotamers using resonant two-photon ionization spectroscopy combined with theoretical calculations. nih.govresearchgate.net A similar approach would be required to identify and characterize the specific rotamers of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a molecular fingerprint by probing the characteristic vibrations of a molecule. While spectra for related compounds are available, a detailed vibrational analysis for this compound is not present in the literature.

Assignment of Characteristic Vibrational Modes

A complete assignment of the characteristic vibrational modes for this compound has not been published. Such an assignment would typically be achieved by combining experimental FT-IR and FT-Raman spectroscopy with quantum chemical calculations, such as Density Functional Theory (DFT). This combined approach has been successfully applied to other halogenated aromatic compounds to assign vibrational frequencies to specific molecular motions like C-H stretching, C-C ring deformations, and C-Cl or C-F stretching. researchgate.net For a polyatomic molecule like this compound, a total of 3N-6 (where N is the number of atoms) vibrational modes are expected. libretexts.org

Vibrational Signatures of Substituent Effects

The positions and intensities of vibrational bands are sensitive to the effects of substituents on the aromatic ring. The electronegative chlorine and fluorine atoms, along with the methoxy group, are expected to influence the vibrational frequencies of the benzene ring in this compound through inductive and mesomeric effects. For instance, studies on other substituted anisoles show that C-F stretching modes typically appear in the 1100–1200 cm⁻¹ region, while C-Cl stretching is found at lower frequencies, generally between 550 and 600 cm⁻¹. The precise shifts and coupling of these modes in the 3-chloro-2-fluoro isomer can only be determined through direct experimental measurement and theoretical modeling.

Electronic Spectroscopy (UV-Vis and Photoionization)

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule, providing insights into its electronic structure and behavior upon absorbing UV or visible light. Specific experimental data from techniques like UV-Vis absorption or photoionization spectroscopy for this compound is not available.

Studies on analogous molecules offer some points of comparison. For example, research on 3-chlorothioanisole (B1216582) and 3-chloro-5-fluoroanisole using resonance-enhanced two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy has determined their precise electronic transition energies and adiabatic ionization energies. nih.govacs.orgnih.gov It has been noted that chlorine substitution on anisole (B1667542) tends to cause a red-shift (to lower energy) in the electronic transition, while fluorine substitution often results in a blue-shift (to higher energy). acs.orgnih.gov The combined effect of both a chlorine and a fluorine atom at the 2- and 3-positions of the anisole ring would create a unique electronic environment that requires direct spectroscopic investigation to be accurately characterized.

Electronic Transition Energies (S₀ → S₁)

The study of electronic transition energies provides fundamental insight into the electronic structure of a molecule. The transition from the ground electronic state (S₀) to the first excited singlet state (S₁) is particularly important. While direct experimental data for the S₀ → S₁ transition of this compound is not prominently available in the reviewed literature, analysis of structurally similar compounds allows for a detailed and context-rich estimation.

For the related compound 3-chloro-5-fluoroanisole, one-color resonant two-photon ionization (R2PI) spectroscopy has been used to determine the band origins of the S₁←S₀ electronic transition. nih.gov This molecule exists as two stable rotamers, cis and trans, which exhibit distinct transition energies. The cis rotamer, where the methoxy group is oriented towards the chlorine atom, has a transition energy of 36,468 ± 3 cm⁻¹. nih.gov The trans rotamer's transition is located at 36,351 ± 3 cm⁻¹. nih.gov These values provide a strong benchmark for what can be expected for this compound.

General trends observed in substituted anisoles indicate that chlorine substitution tends to cause a red-shift (a shift to lower energy) in the electronic transition energy compared to unsubstituted anisole, while fluorine substitution typically results in a blue-shift (a shift to higher energy). acs.orgnih.gov This phenomenon is attributed to the differing inductive and resonance effects of the halogen substituents. acs.orgnih.gov Given that this compound contains both types of halogens, its transition energy would be determined by the interplay of these competing effects.

| Compound | Rotamer | Transition Energy (cm⁻¹) |

|---|---|---|

| 3-Chloro-5-fluoroanisole | Cis | 36,468 ± 3 |

| Trans | 36,351 ± 3 |

Vibronic Coupling and Excited State Dynamics

Vibronic coupling, the interaction between electronic transitions and molecular vibrations, is a critical mechanism that governs the photophysics and photochemistry of molecules following photoexcitation. nih.gov The dynamics in the excited state, such as energy transfer and intersystem crossing (ISC), are profoundly influenced by which vibrational modes are coupled to the electronic transition. nih.govarxiv.org

In halogenated aromatic molecules, the "heavy-atom effect" is a significant factor in excited-state dynamics. The presence of a chlorine atom in the structure of this compound is expected to enhance spin-orbit coupling, which facilitates the typically forbidden ISC process from the excited singlet state (S₁) to an excited triplet state (T₁). ims.ac.jp This process is often competitive with fluorescence and can lead to subsequent photochemical reactions from the triplet state. ims.ac.jp

Studies on the analogous 3-chloro-5-fluoroanisole reveal that the vibrational modes actively coupled to the S₁←S₀ transition are predominantly in-plane ring deformation vibrations. nih.gov Furthermore, in substituted anisoles, low-frequency vibrations, such as the internal rotation (torsion) of the methoxy (-OCH₃) group, are known to play an important role in the excited-state relaxation dynamics. ims.ac.jp The analysis of these vibronic bands can provide detailed information about the conformational changes and energy redistribution pathways that occur after the molecule absorbs light. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments yields a comprehensive picture of its molecular structure.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. While a definitive, experimentally assigned spectrum for this compound is not detailed in the available literature, expected chemical shift ranges can be predicted based on established principles and data from similar compounds.

¹H NMR: The spectrum is expected to show signals for three aromatic protons and three methoxy group protons. The aromatic protons would appear in the typical range of 6.5–8.0 ppm, with their exact shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. libretexts.org The methoxy protons (-OCH₃) should present as a sharp singlet, anticipated in the region of 3.8–4.0 ppm. libretexts.orgchemicalbook.com

¹³C NMR: The molecule has seven non-equivalent carbon atoms. savemyexams.com Aromatic carbons typically resonate between 110 and 160 ppm. libretexts.org The carbon atom bonded to the electronegative oxygen (C1) will be significantly downfield. The carbons directly attached to fluorine (C2) and chlorine (C3) will also exhibit large downfield shifts, with the C-F signal often appearing as a doublet due to strong one-bond ¹³C-¹⁹F coupling. The methoxy carbon is expected around 55–62 ppm. libretexts.org

¹⁹F NMR: With a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F is a highly sensitive NMR nucleus. alfa-chemistry.com The chemical shift of the fluorine atom in this compound will be influenced by the adjacent chloro and methoxy substituents. For aromatic fluorine atoms, chemical shifts can vary widely but are often observed in the -110 to -120 ppm range relative to CFCl₃. alfa-chemistry.com

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.8 - 7.5 |

| ¹H | Methoxy (-OCH₃) | 3.8 - 4.0 |

| ¹³C | Aromatic (C-C, C-H) | 110 - 140 |

| Aromatic (C-O, C-Cl, C-F) | 140 - 160 | |

| Methoxy (-OCH₃) | 55 - 62 | |

| CDCl₃ (Solvent) | ~77.16 doi.org | |

| ¹⁹F | Aromatic (Ar-F) | -110 to -120 (approx.) |

Spin-Spin Coupling Constants and Conformational Insights

Spin-spin coupling constants (J-values) reveal information about the bonding and spatial relationships between nuclei. In the aromatic region of the ¹H NMR spectrum, the coupling constants between adjacent protons (³JHH) are crucial for assigning the specific positions of the protons on the benzene ring.

Of particular importance for conformational analysis are long-range coupling constants, especially those involving the methoxy group. cdnsciencepub.com Studies on anisole and its derivatives have shown that long-range couplings between the methoxy carbon (¹³C) and ring protons or fluorine nuclei, such as those over six bonds (⁶JCH or ⁶JCF), are transmitted via a σ–π electron mechanism. cdnsciencepub.comresearchgate.net This mechanism dictates that the magnitude of the coupling constant is proportional to sin²θ, where θ is the angle by which the C-H or C-F bond twists out of the plane of the benzene ring. researchgate.net

By measuring these long-range coupling constants, it is possible to determine the preferred conformation of the methoxy group relative to the aromatic ring. cdnsciencepub.com This analysis can reveal whether the molecule favors a planar or a non-planar arrangement and can be used to estimate the energy barrier for rotation around the C(aryl)-O(methyl) bond. cdnsciencepub.com This approach provides powerful insights into the molecule's three-dimensional structure and flexibility in solution.

Computational Chemistry and Quantum Mechanical Modeling of 3 Chloro 2 Fluoroanisole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. google.com It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like 3-Chloro-2-fluoroanisole.

A fundamental step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, known as geometry optimization. For this compound, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be used to locate the minimum energy conformation. researchgate.netnih.gov This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, where the net forces are zero. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometric Parameters for a Halogenated Benzene (B151609) Derivative (3-Chloro-4-fluoronitrobenzene) using DFT/B3LYP/6-311++G(d,p) prensipjournals.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.73 | C-C-Cl | 119.5 |

| C-F | 1.34 | C-C-F | 119.8 |

| C-O | 1.36 | C-O-C | 118.2 |

| O-CH3 | 1.43 | H-C-H | 109.5 |

Note: This data is for 3-chloro-4-fluoronitrobenzene and is presented for illustrative purposes to indicate the type of information obtained from geometry optimization.

Beyond a single stable structure, the potential energy surface (PES) describes the energy of a molecule as a function of its geometry. Mapping the PES is crucial for understanding conformational flexibility, identifying different isomers, and locating transition states for chemical reactions. nih.govrsc.org For this compound, this could involve systematically changing key dihedral angles, such as the one defining the orientation of the methoxy (B1213986) group relative to the aromatic ring, and calculating the energy at each point. This would reveal the rotational barrier of the methoxy group and identify the most stable rotational conformers.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, DFT can be used to calculate vibrational frequencies corresponding to its infrared (IR) and Raman spectra. nih.gov These calculations are typically performed after a geometry optimization to ensure the structure is at a minimum on the potential energy surface. The calculated frequencies can be compared with experimental data to assign specific vibrational modes to the observed spectral bands. Studies on similar molecules like 3-chloro-1,2-benzisothiazole have demonstrated excellent agreement between DFT-calculated and experimental vibrational spectra. uni.lu

Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edu The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. researchgate.net Predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound would be invaluable for its structural characterization. Research on fluorinated aromatic compounds has shown that DFT methods, such as B3LYP with appropriate basis sets, can provide rapid and reasonably accurate predictions of ¹⁹F chemical shifts. nih.govnih.gov

Table 2: Illustrative Predicted Spectroscopic Data for a Halogenated Aromatic Compound

| Spectroscopic Parameter | Predicted Value |

| C-Cl Stretch (cm⁻¹) | ~700-800 |

| C-F Stretch (cm⁻¹) | ~1100-1200 |

| Aromatic C-H Stretch (cm⁻¹) | ~3000-3100 |

| ¹³C Chemical Shift (ppm) - C-Cl | ~125-135 |

| ¹³C Chemical Shift (ppm) - C-F | ~150-160 |

| ¹⁹F Chemical Shift (ppm) | Dependent on reference |

Note: These are representative values based on general knowledge and data for similar compounds. Actual values for this compound would require specific calculations.

Ab Initio and Post-Hartree-Fock Calculations for High Accuracy

For situations requiring higher accuracy, particularly in the description of electron correlation effects, ab initio and post-Hartree-Fock methods are employed. wikipedia.org While computationally more demanding than DFT, these methods provide a more rigorous treatment of the electronic structure.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory, offer more accurate energy calculations than standard DFT for many systems. epfl.chresearchgate.netpku.edu.cnyoutube.com These methods are particularly useful for profiling the energetic landscape of chemical reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

Locating the transition state geometry and calculating its energy provides the activation energy barrier for a reaction, which is a key determinant of the reaction rate. rsc.org For example, studying the nucleophilic aromatic substitution reactions of this compound would involve identifying the transition state for the displacement of either the chlorine or fluorine atom. High-accuracy methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are often considered the "gold standard" for such energy calculations. rsc.org

Noncovalent interactions, such as halogen bonding, hydrogen bonding, and van der Waals forces, play a critical role in the structure and reactivity of molecules. nih.govescholarship.orgnih.govresearchgate.net For this compound, the chlorine and fluorine atoms can participate in halogen bonding, and the molecule as a whole can engage in stacking interactions with other aromatic systems.

High-level ab initio methods are well-suited for accurately describing these weak interactions. escholarship.org Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion contributions. This provides a detailed understanding of the nature of the noncovalent bonds that this compound might form.

Molecular Dynamics and Simulation Studies

While quantum mechanical calculations provide detailed information about the electronic structure of a molecule at a static level, molecular dynamics (MD) simulations can be used to study the time-dependent behavior of this compound in a condensed phase, such as in a solvent or as part of a larger molecular assembly.

In an MD simulation, the forces on each atom are calculated using a force field (a classical approximation of the potential energy surface), and Newton's equations of motion are integrated numerically to track the positions and velocities of the atoms over time. This allows for the exploration of conformational changes, solvation effects, and transport properties.

For this compound, MD simulations could be used to:

Study its solvation structure in different solvents, providing insights into its solubility and partitioning behavior.

Investigate its diffusion and transport properties.

Simulate its interactions with other molecules, such as in a biological system or a material.

While detailed MD simulation studies specifically for this compound are not currently available, the general methodology is widely applied in chemistry and materials science to understand the dynamic behavior of molecules.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment can significantly influence the behavior of a molecule. In solution, the solvent plays a critical role in determining molecular conformation and, consequently, chemical reactivity and selectivity frontiersin.org. Computational models can simulate these environmental effects, primarily through two approaches: explicit models, where individual solvent molecules are included in the calculation, and implicit continuum models, where the solvent is treated as a uniform dielectric medium osti.gov.

For this compound, the orientation of the methoxy (-OCH₃) group relative to the aromatic ring is a key conformational feature. The C-C-O-C dihedral angle can be affected by the polarity of the solvent. In a polar solvent, the molecule may adopt a conformation that maximizes its dipole moment to achieve greater stabilization through solute-solvent interactions. DFT calculations can predict these changes by optimizing the molecule's geometry in simulated solvent environments.

Key parameters that would be investigated include:

Dihyderal Angle (C-C-O-C): Changes in this angle would indicate conformational shifts of the methoxy group.

Dipole Moment (µ): An increase in the dipole moment in polar solvents would suggest significant electronic polarization and strong interactions with the solvent.

Thermodynamic Parameters: Calculations of Gibbs free energy in different solvents can predict the relative stability of different conformers pcbiochemres.com.

These computational studies help rationalize how the choice of solvent can alter the steric and electronic profile of this compound, thereby influencing its reactivity in a subsequent synthetic step.

Table 1: Conceptual Data on Solvent Effects on this compound Properties This table is illustrative of the type of data generated from a computational study and is not based on published experimental results.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (µ, Debye) | Calculated C-C-O-C Dihedral Angle (°) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | 1 | 2.15 | 0.0 | 0.00 |

| Toluene | 2.4 | 2.38 | 5.2 | -1.25 |

| Acetone | 20.7 | 2.85 | 10.8 | -3.41 |

| Water | 80.1 | 3.10 | 12.5 | -4.12 |

Ligand-Receptor Binding Interactions (if relevant as an intermediate)

While this compound itself is not typically a biologically active ligand, it serves as a valuable intermediate or building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. If a derivative of this compound were designed as a ligand to interact with a biological receptor (e.g., a protein or enzyme), computational docking studies would be essential to predict and analyze its binding mode and affinity.

Molecular docking is a computational technique that places a ligand into the binding site of a receptor and scores the interaction. This process would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (from crystallography or homology modeling) and generating a low-energy 3D conformer of the this compound derivative.

Docking Simulation: Using algorithms to explore various possible orientations and conformations of the ligand within the receptor's active site.

Scoring and Analysis: Evaluating the predicted poses based on scoring functions that estimate the binding free energy. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues in the receptor.

Such computational modeling allows medicinal chemists to understand the structure-activity relationship (SAR) and rationally design more potent and selective ligands before undertaking their synthesis nih.gov.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) and Cheminformatics

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry wikipedia.orgmewburn.com. A cornerstone of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models wikipedia.orgneovarsity.org.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity acs.org.

QSPR models correlate chemical structure with a physicochemical property, such as boiling point, solubility, or reaction rate.

These models are built on the principle that the structure of a molecule dictates its activity or properties. By calculating numerical representations of a molecule's structure, known as molecular descriptors, statistical or machine learning methods can be used to create predictive models neovarsity.org.

Derivation of Chemical Reactivity Descriptors

To build robust QSAR or QSPR models for reactivity, it is necessary to quantify the structural and electronic features of a molecule using descriptors. Conceptual Density Functional Theory (CDFT) provides a powerful framework for defining chemical concepts like electronegativity and hardness, allowing for the calculation of reactivity descriptors nih.govias.ac.in. These descriptors offer insight into the potential behavior of this compound in chemical reactions.

Key global reactivity descriptors that can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) include:

HOMO and LUMO Energies (EH, EL): The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

Energy Gap (ΔE = EL - EH): A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.

Chemical Hardness (η ≈ (EL - EH)/2): This measures the resistance to a change in electron distribution. Harder molecules are generally less reactive.

Electronegativity (χ ≈ -(EL + EH)/2): This describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω = χ²/2η): This global index quantifies the electrophilic power of a molecule.

These descriptors can be calculated for this compound to provide a quantitative assessment of its reactivity profile, which is crucial for predicting its behavior in electrophilic or nucleophilic substitution reactions.

Table 2: Conceptual DFT-Based Reactivity Descriptors for this compound This table presents theoretical descriptors and their general interpretations. Values are illustrative.

| Descriptor | Symbol | Formula | Conceptual Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EH | - | -8.95 | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | EL | - | -0.52 | Indicates electron-accepting ability (electrophilicity). |

| Energy Gap | ΔE | EL - EH | 8.43 | Relates to chemical reactivity and kinetic stability. |

| Chemical Hardness | η | (EL - EH)/2 | 4.215 | Measures resistance to deformation of electron cloud. |

| Electronegativity | χ | -(EL + EH)/2 | 4.735 | Measures the power to attract electrons. |

| Electrophilicity Index | ω | χ²/(2η) | 2.66 | Quantifies the overall electrophilic nature of the molecule. |

Predictive Modeling for Synthetic Efficiency and Selectivity

The ultimate goal of computational chemistry in synthesis is often to predict the outcome of a reaction before it is run in the lab. By combining molecular descriptors with machine learning algorithms, it is possible to build predictive models for synthetic efficiency (e.g., reaction yield) and selectivity (e.g., regioselectivity or stereoselectivity) arocjournal.comnih.govneovarsity.org.

For a process involving this compound, such as an electrophilic aromatic substitution, a predictive model could be developed to forecast the major product or the yield under various conditions. The workflow would be:

Data Collection: Gather experimental data from the literature or high-throughput experiments for a series of similar reactions.

Descriptor Calculation: Compute a range of descriptors for all reactants, reagents, and solvents involved. For this compound, this would include the DFT reactivity descriptors mentioned above, as well as descriptors for steric hindrance and other properties.

Model Training: Use machine learning algorithms (e.g., multiple linear regression, random forest, neural networks) to build a QSPR model that correlates the calculated descriptors with the observed reaction yield or selectivity arocjournal.com.

Model Validation: Rigorously test the model's predictive power on an independent set of reactions.

Once validated, such a model could be used to screen new reaction conditions in silico, guiding experimental work toward the most promising pathways for optimizing the synthesis and use of this compound, thus saving time and resources.

Role As a Key Intermediate in Advanced Organic Material Synthesis

Precursor in Pharmaceutical Building Blocks

The 3-chloro-2-fluorophenyl moiety, derived from 3-Chloro-2-fluoroanisole, is a key structural component in various pharmaceutically active compounds. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The strategic placement of the halogen atoms and the methoxy (B1213986) group offers multiple reaction sites for chemists to build molecular complexity and fine-tune biological activity.

This compound and its immediate derivatives serve as critical precursors in the synthesis of APIs. A notable example is in the development of antiviral agents. The 3-chloro-2-fluorobenzyl group is a core component of Elvitegravir, an integrase strand transfer inhibitor used in the treatment of HIV infection. The synthesis of Elvitegravir has been shown to utilize a key intermediate, 2-fluoro-3-chlorobenzylzinc bromide, which is prepared from the corresponding benzyl (B1604629) bromide. This highlights the role of the this compound scaffold in constructing the essential framework of this important antiretroviral drug.

Another significant application is in the synthesis of kinase inhibitors for oncology. The derivative 2-fluoro-3-chloroaniline is a key starting material for the preparation of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.net These inhibitors are part of a class of targeted cancer therapies. The aniline (B41778) derivative is incorporated to form complex heterocyclic systems, demonstrating the utility of the this compound core in generating high-value API precursors.

| Precursor Derived from this compound | API Class | Example Target Molecule | Therapeutic Area |

| 3-Chloro-2-fluorobenzyl bromide | Antiviral (Integrase Inhibitor) | Elvitegravir | HIV/AIDS |

| 2-Fluoro-3-chloroaniline | Anticancer (EGFR Inhibitor) | Pyrimido[4,5-b] chemeducator.orggoogle.comoxazepines | Oncology |

The chemical structure of this compound provides several strategic avenues for its incorporation into larger, bioactive molecules. The methoxy group can act as an ortho-directing group for electrophilic aromatic substitution or for directed ortho-metalation (DoM), allowing for functionalization at the C6 position. Furthermore, the methoxy group can be demethylated to reveal a phenol (B47542), which can then participate in ether or ester linkages.

The carbon-chlorine and carbon-fluorine bonds offer distinct reactivities for cross-coupling reactions, a cornerstone of modern medicinal chemistry. The C-Cl bond is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the more robust C-F bond. This differential reactivity allows for sequential, site-selective coupling, enabling the attachment of various molecular fragments. Nucleophilic aromatic substitution (SNAr) reactions are also a viable strategy, particularly with activation from other electron-withdrawing groups on the ring. These synthetic handles make this compound a versatile platform for building diverse molecular architectures.

| Reaction Type | Reactive Site(s) | Potential Transformation | Application in Scaffolds |

| Directed Ortho-Metalation | C6 (directed by -OCH₃) | Introduction of electrophiles (e.g., aldehydes, carboxyl groups) | Building complexity adjacent to the methoxy group |

| O-Demethylation | -OCH₃ group | Conversion to a hydroxyl group (-OH) | Formation of ether or ester linkages |

| Palladium Cross-Coupling | C-Cl bond | Suzuki, Stille, Buchwald-Hartwig amination, etc. | Connection to other aryl, alkyl, or amine groups |

| Nucleophilic Aromatic Substitution (SNAr) | C-Cl, C-F (depending on activation) | Displacement of halogen with nucleophiles (e.g., O, N, S) | Attachment of side chains or ring formation |

Application in Agrochemical and Specialty Chemical Development

The unique electronic properties imparted by the combination of chlorine and fluorine atoms make the this compound scaffold a valuable component in the design of modern agrochemicals and specialty chemicals. Halogenated aromatic compounds are known to play a crucial role in the efficacy and spectrum of activity of many pesticides.

This compound is a building block for the synthesis of next-generation herbicides and fungicides. The development of new agrochemicals often involves creating analogs of existing successful compounds to improve efficacy, broaden the spectrum of activity, or overcome resistance. Structurally similar compounds, like 3-chloro-2-methylaniline, are known intermediates in the production of quinolinecarboxylic acid herbicides. google.com By analogy, this compound and its derivatives (such as 3-chloro-2-fluoroaniline) are valuable intermediates for synthesizing novel crop protection agents. The presence of the fluorine atom, in particular, is often associated with increased metabolic stability and enhanced biological activity in agrochemical compounds. Research into novel fungicides has also utilized chloro-containing pyrazole (B372694) moieties, indicating the importance of this type of halogenation pattern in creating effective active ingredients. nih.gov

Beyond life sciences, this compound serves as a precursor for functional materials and polymers with specialized properties. The presence of halogen atoms can enhance flame retardancy, thermal stability, and modify the electronic characteristics of polymeric materials.

A specific application involves the conversion of this compound to its corresponding aldehyde, 3-chloro-2-fluorobenzaldehyde. This aldehyde is a key reactant in the Knoevenagel condensation with isobutyl cyanoacetate (B8463686) to synthesize novel fluoro- and chloro-ring-disubstituted isobutyl phenylcyanoacrylate monomers. These specialized acrylate (B77674) monomers can then undergo radical copolymerization with commodity monomers, such as styrene (B11656). The incorporation of the 3-chloro-2-fluorophenyl moiety into the polymer backbone introduces functional groups that alter the properties of the resulting copolymer, potentially enhancing its thermal resistance or modifying its refractive index for optical applications.

| Precursor | Reaction | Monomer Synthesized | Polymer Application |

| 3-Chloro-2-fluorobenzaldehyde | Knoevenagel Condensation | Isobutyl 2-cyano-3-(3-chloro-2-fluorophenyl)acrylate | Copolymerization with styrene to create functional polymers |

Environmental Considerations and Degradation Pathways of Halogenated Anisoles

Formation and Occurrence in Environmental Matrices

Halogenated anisoles are found in various environmental compartments, originating from both direct industrial use and as transformation products of other contaminants.

Origin as Disinfection Byproducts and Related Halophenols

Halogenated anisoles are often not primary pollutants but are formed in the environment through the transformation of their precursor compounds, halophenols. etslabs.comlabexcell.com Halophenols themselves can be introduced into the environment as industrial chemicals, such as wood preservatives, or can be formed as byproducts during the chlorination of water for disinfection. etslabs.comconicet.gov.ar

The primary mechanism for the conversion of halophenols to haloanisoles is microbial O-methylation. etslabs.commaxapress.com Various microorganisms, including fungi and bacteria found in soil and water, can transfer a methyl group to the hydroxyl group of a halophenol, creating the corresponding, and often more odorous, haloanisole. etslabs.comresearchgate.netmdpi.com For example, 2,4,6-trichlorophenol (B30397) (TCP) can be microbially methylated to form 2,4,6-trichloroanisole (B165457) (TCA). labexcell.commdpi.com This biotransformation is a significant source of haloanisoles in environments like drinking water distribution systems, where biofilms can harbor these microorganisms. researchgate.netresearchgate.net While specific studies on 3-Chloro-2-fluoroanisole formation are limited, the established pathways for other polychlorinated and polybrominated anisoles suggest a similar origin from a corresponding phenolic precursor. etslabs.comasm.org

Atmospheric Transport and Global Distribution of Halogenated Anisoles

Halogenated anisoles are considered semi-volatile organic compounds, a property that allows them to be transported over long distances in the atmosphere. rsc.orgrsc.org This atmospheric transport is a primary pathway for their global distribution, leading to their detection in remote locations far from their original sources, including polar regions. rsc.orgrsc.orgresearchgate.net